4-Nitropyrene

Overview

Description

4-Nitropyrene, a synthetic, orange needle-shaped solid, is practically insoluble in water and soluble in various organic solvents such as diethyl ether, acetone, ethanol, benzene, and toluene. Its primary source is particulate emissions from combustion products, notably diesel exhaust. It is not utilized for commercial applications but is significant in research, particularly due to its potential carcinogenicity. The primary human exposure route is inhalation, especially in environments with low ambient airborne particulates containing this compound (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 2020).

Synthesis Analysis

This compound's synthesis involves reactions that can emit toxic fumes of nitrogen oxides when heated to decomposition. The substance has been synthesized with pyridine as the original reactant through N-oxidation and nitration reactions, utilizing water as a medium and tungstic acid and sulfuric acid as catalysts. This method not only reduces cost and environmental pollution but also achieves high yields, making it an efficient and eco-friendly approach to this compound synthesis (Hong-yan, 2004).

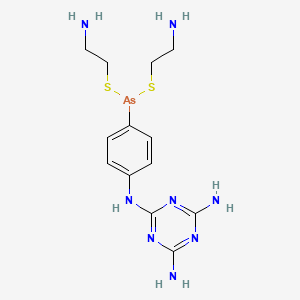

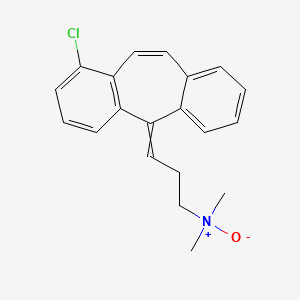

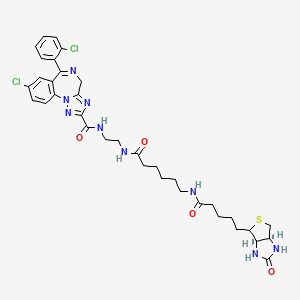

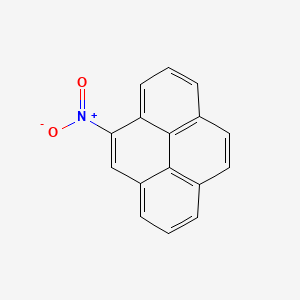

Molecular Structure Analysis

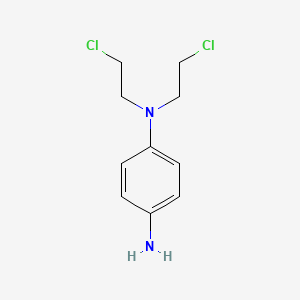

The molecular structure of this compound and related compounds has been extensively analyzed, indicating significant interaction between the nitro group and the aromatic π-system. The presence of the electron-withdrawing –NO2 group results in structural and electronic effects that are critical for understanding the reactivity and properties of this compound (Belova et al., 2020).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nitroreduction and ring oxidation. These processes are crucial for its mutagenicity and carcinogenicity, as they lead to the formation of DNA adducts, a key step in carcinogenesis. Studies have shown that nitroreduction is primarily responsible for DNA adduct formation in sensitive tissues (Chae et al., 1999).

Scientific Research Applications

Characteristics of 4-Nitropyrene : this compound is a synthetic, orange needle-shaped solid, insoluble in water but soluble in several organic solvents. It's not used for commercial applications and is primarily a subject of research. It is a byproduct of combustion, especially from diesel exhaust, and is considered a potential human carcinogen due to toxic fumes emitted upon decomposition (IARC monographs on the evaluation of carcinogenic risks to humans, 2020).

Metabolism and Biological Effects : Studies have indicated that this compound undergoes both in vitro and in vivo metabolism, resulting in various metabolites. The metabolic pathways include nitroreduction and ring oxidation. Its excretion in rats was observed to be slightly higher in urine than in feces. This research helps in understanding its mutagenic and carcinogenic potential (Upadhyaya et al., 1994, Chemical research in toxicology).

Phototransformations in the Environment : Research on the phototransformations of this compound suggests that in atmospheric aerosols, it shows low photoreactivity, leading to an increase in its atmospheric residence time. This has implications for environmental contamination and toxicity (García-Berríos et al., 2017, Journal of Photochemistry and Photobiology A-chemistry).

Impact on Human Health : Studies have shown that this compound is a potential carcinogen, with evidence of inducing tumors in animals. For instance, its isomer, 1-Nitropyrene, induced sarcomas and mammary tumors in rats, suggesting similar potential effects for this compound (Hirose et al., 1984, Cancer research).

Formation of DNA Adducts : The formation of DNA adducts by metabolic reduction of 1-nitropyrene, closely related to this compound, was studied, indicating the compound's mutagenic potential and its ability to bind to DNA, leading to possible carcinogenic effects (Howard et al., 1983, Cancer research).

Mechanism of Action

Target of Action

The primary targets of 4-Nitropyrene are the human cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of this compound, leading to its activation and/or detoxification . The specific P450 enzymes involved in the metabolism of this compound are P450 3A4 and, to a lesser extent, P450 1A2 .

Mode of Action

This compound interacts with its targets, the P450 enzymes, through a series of oxidative and reductive reactions . The P450 3A4 enzyme is responsible for the formation of 3-hydroxy-1-nitropyrene from 1-Nitropyrene and the formation of trans-9,10-dihydro-9,10-dihydroxy-4-nitropyrene, 9(10)-hydroxy-4-nitropyrene, and 4-aminopyrene from this compound . These interactions result in the formation of various metabolites .

Biochemical Pathways

The biochemical pathways affected by this compound involve both oxidative and reductive reactions . The oxidative pathway leads to the formation of ring-oxidized metabolites (phenols and trans-dihydrodiols), while the reductive pathway leads to the formation of aminopyrene . These pathways are catalyzed by specific human P450 enzymes, and the role of these enzymes in catalyzing these pathways is dependent upon the position of the nitro group .

Result of Action

The result of this compound’s action involves the formation of various metabolites through its interaction with P450 enzymes . These metabolites can covalently modify DNA targets, leading to mutations and potentially triggering pathogenic mechanisms . Specifically, this compound is genotoxic in bacterial cells and induces cell transformation in BALB-c cells in vitro .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is found in particulate emissions from many combustion sources, most notably, diesel exhausts . It is also present in the effluents of nitrobenzene production plants . These environmental matrices can impact the distribution and concentration of this compound, thereby influencing its action and potential health effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-nitropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISKIUIWPSPSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074844 | |

| Record name | 4-Nitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange needles; [NTP] | |

| Record name | 4-Nitropyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8139 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Orange needles from methyl carbonate/methanol, Slender orange needles | |

CAS RN |

57835-92-4 | |

| Record name | 4-Nitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57835-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057835924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitropyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOT1408EDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Nitropyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190-192 °C, MP: 196.7 to 197.5 °C | |

| Record name | 4-Nitropyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary route of human exposure to 4-nitropyrene?

A1: Inhalation is the primary route of potential human exposure to this compound, as it is mainly found in airborne particulate matter. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C16H9NO2 and a molecular weight of 247.25 g/mol. []

Q3: What makes this compound a concern for human health?

A3: this compound is classified as reasonably anticipated to be a human carcinogen. [] Its carcinogenic potential stems from its metabolic activation within the body.

Q4: How is this compound metabolized in the body?

A4: this compound is metabolized through two main pathways: nitroreduction and ring oxidation. [, ] The balance between these pathways plays a crucial role in determining its carcinogenic potential.

Q5: What is the significance of nitroreduction in the metabolism of this compound?

A5: Nitroreduction is a crucial activation pathway for this compound. This pathway leads to the formation of DNA adducts, particularly in the mammary gland, a target organ for this compound-induced carcinogenesis. []

Q6: Which human enzymes are primarily involved in the metabolism of this compound?

A7: Studies using human liver microsomes suggest that cytochrome P450 3A4 (CYP3A4) is the major enzyme responsible for the oxidative and reductive metabolism of this compound. []

Q7: What are the major DNA adducts formed from this compound metabolism?

A8: The primary DNA adducts formed are derived from the nitroreduction pathway. While their exact structures are not fully elucidated, they have been shown to be distinct from the synthetic standard N-(deoxyguanosin-8-yl)-4-aminopyrene. []

Q8: What types of cancers have been linked to this compound exposure in animal studies?

A9: Animal studies have shown that this compound induces mammary tumors, particularly in female rats. [, , ] It has also been shown to cause liver and lung tumors in mice. []

Q9: Does the position of the nitro group influence the carcinogenicity of nitropyrenes?

A10: Yes, the position of the nitro group significantly impacts the carcinogenicity of nitropyrenes. For example, this compound is a more potent mammary carcinogen than 1-nitropyrene in rats. []

Q10: How does the carcinogenicity of this compound compare to other nitrated PAHs?

A11: this compound is considered one of the most potent carcinogenic nitrated PAHs. In newborn mouse assays, it exhibited higher tumorigenicity than pyrene, 1-nitropyrene, and even the dinitropyrenes. []

Q11: Are there any known environmental factors influencing the formation of this compound?

A12: The presence of metallic oxides, commonly found in soil, can impact the formation of nitrated pyrenes, including this compound, under xenon lamp irradiation and in the presence of various nitrogen sources. []

Q12: How do diesel particulate filters (DPFs) affect the emission of this compound?

A13: While DPFs are effective in reducing the emission of many carcinogenic PAHs, they can also lead to the secondary formation of certain nitro-PAHs. Interestingly, the use of DPFs can decrease the emission of this compound. []

Q13: Is this compound found in higher concentrations in urban or suburban areas?

A14: While this compound is found in both urban and suburban environments, its concentration tends to be higher in urban areas with heavier traffic, suggesting a significant contribution from diesel exhaust. [, ]

Q14: What are the challenges in studying the environmental fate and impact of this compound?

A15: Studying this compound's environmental impact is challenging due to its low concentrations, complex mixtures with other pollutants, and the lack of standardized analytical methods. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.